Lasalocid C

Antimicrobial Resistance Veterinary Microbiology Enterococcus

Lasalocid C is a critical minor homologue of the lasalocid polyether ionophore complex, distinguished by dual monovalent/divalent cation transport. Unlike monensin or salinomycin, it shuttles Ca²⁺ and Mg²⁺, making it indispensable for dissecting ion-selectivity-driven antimicrobial mechanisms. It serves as a key reference standard for impurity profiling (EP/USP limits on homologues B–E ≤10% total actives), for probing narAB-mediated enterococcal resistance (which spares lasalocid but affects narasin/salinomycin), and as a lower-toxicity positive control in poultry coccidiosis models. Researchers investigating ionophore toxicodynamics, cross-resistance evolution, or biophysical membrane-flux assays should secure this homologue to ensure experimental fidelity and regulatory alignment.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B14766465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasalocid C
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O
InChIInChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1
InChIKeyPUHPUNCBWZEKHZ-GOYHBJCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasalocid C: Technical Baseline and Procurement-Relevant Specifications for Polyether Ionophore Antibiotic Sourcing


Lasalocid C is a distinct homologue within the lasalocid family of polyether ionophore antibiotics, which are produced by fermentation of *Streptomyces lasaliensis* [1]. While commercial lasalocid preparations are predominantly the A homologue, the B, C, D, and E forms are co-produced and their sum is limited to a maximum of 10% of the total active substance weight [1]. Lasalocid C, specifically, is a carboxylic polyether ionophore characterized by its ability to form neutral complexes with and transport both monovalent (e.g., Na⁺, K⁺) and divalent (e.g., Ca²⁺, Mg²⁺) cations across lipid membranes [2], a property that underpins its antimicrobial and anticoccidial activities.

Why Substituting Lasalocid C with Other In-Class Ionophores (e.g., Monensin, Salinomycin, Narasin) Compromises Experimental and Industrial Outcomes


Despite their shared classification as polyether ionophores, members of this class exhibit profound functional differences that preclude simple interchangeability. A 2023 systematic comparative study of eight ionophores concluded that they have very different effects on *Staphylococcus aureus*, both in standard assays and in complex systems like biofilms and persister cells [1]. Furthermore, lasalocid possesses a unique cation transport profile among veterinary ionophores; it is the only one that efficiently transports both monovalent and divalent cations, whereas monensin and salinomycin are primarily restricted to monovalent transport [2]. This fundamental mechanistic divergence, combined with variable antimicrobial spectra, resistance profiles, and in vivo performance, means that treating lasalocid as a generic replacement for another ionophore can lead to unexpected efficacy failures, altered toxicity profiles, or misinterpretation of experimental results.

Quantitative Evidence Guide: Verifiable Differentiation of Lasalocid C Against Key Comparators


Differential Susceptibility of Ionophores to the narAB Resistance Genotype in Enterococcus faecium

In a 2025 study establishing epidemiological cut-off values (ECOFFs) for four veterinary ionophores, lasalocid demonstrated a distinct resistance profile. While strains of *Enterococcus faecium* carrying the *narAB* resistance gene showed a clear, separate MIC distribution (a hallmark of resistance) for narasin and salinomycin, this was not observed for lasalocid [1]. This indicates that the *narAB*-encoded resistance mechanism, which is clinically relevant in enterococci, is not fully cross-resistant to lasalocid.

Antimicrobial Resistance Veterinary Microbiology Enterococcus

In Vitro Potency of Lasalocid Against Eimeria tenella Compared to Monensin and Salinomycin

A 1988 comparative study evaluated the in vitro potency of five anticoccidials against *Eimeria* species. The study found that lasalocid was significantly less potent in vitro than monensin, requiring much higher concentrations to achieve activity [1]. This contrasts with in vivo findings where efficacy is more comparable, suggesting that potency in simple in vitro assays is a poor predictor of performance for this class.

Anticoccidial Activity Poultry Science Eimeria

Comparative In Vivo Efficacy for Coccidiosis Control in Poultry

In a laboratory study directly comparing monensin and lasalocid against *Eimeria* infections in chicks, lasalocid achieved a key efficacy threshold that monensin did not. While monensin failed to provide complete control of experimental infections separable from toxicity, lasalocid did achieve complete control at a dietary level of 150 ppm [1].

Coccidiosis Control In Vivo Efficacy Poultry Production

Comparative Toxicity Profile: Lasalocid's Safety Margin in Non-Target Species (Horses)

Lasalocid is documented as the least toxic of the common ionophores [1]. A key differentiator is its toxicity in horses, a highly sensitive non-target species. Lasalocid was found to be 5- to 10-fold less toxic to horses than monensin [2].

Toxicology Veterinary Safety Ionophore Toxicity

Membrane Binding Affinity as a Potential Differentiator

A study investigating the binding of radiolabeled ionophores to ruminal contents suggested that lasalocid has a higher affinity for bacterial membranes than monensin [1]. This property may influence its distribution and activity within complex environments like the rumen.

Membrane Interaction Rumen Microbiology Pharmacodynamics

Validated Research and Industrial Applications for Lasalocid C Sourcing


Controlled Coccidiosis Challenge Studies in Poultry

Lasalocid C, as part of the lasalocid mixture, is a critical tool for in vivo research on coccidiosis. Its ability to provide complete control of *Eimeria* infections at defined dietary levels (e.g., 150 ppm) without overt toxicity, as demonstrated in comparative studies, makes it a reliable positive control or test article for evaluating new anticoccidial agents, vaccines, or nutritional interventions [1]. Its distinct in vitro/in vivo potency profile compared to monensin also makes it valuable for studying pharmacokinetic/pharmacodynamic relationships in this drug class [2].

Antimicrobial Resistance Surveillance and Mechanistic Studies

The differential response of *narAB*-positive *E. faecium* isolates to lasalocid versus narasin/salinomycin positions lasalocid as a valuable probe for studying ionophore resistance mechanisms [1]. Researchers investigating the molecular basis of resistance, cross-resistance patterns, and the evolution of resistance in enterococci should include lasalocid in their panels to capture the full spectrum of ionophore-microbe interactions, as its resistance profile is not equivalent to other members of the class.

Investigations of Polyether Ionophore Mechanism of Action and Structure-Activity Relationships

The unique divalent cation transport capability of lasalocid, which distinguishes it from monovalent ionophores like monensin and salinomycin, makes it an essential compound for studying the relationship between ion selectivity, membrane disruption, and antimicrobial/anticoccidial activity [1][2]. Lasalocid C is a key reference standard in biochemical and biophysical assays designed to dissect the role of Ca²⁺ and Mg²⁺ flux in the compound's biological effects, which are not replicated by monovalent ionophores.

Comparative Toxicology and Food Safety Research

The documented lower toxicity of lasalocid in sensitive non-target species like horses (5- to 10-fold less toxic than monensin) supports its use in studies aimed at understanding the toxicodynamics of ionophores and developing safety guidelines [1]. For research on feed contamination, accidental exposure, or the development of withdrawal period recommendations, lasalocid provides a distinct benchmark with a wider safety margin, making it a more manageable compound for certain in vivo toxicology models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasalocid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.